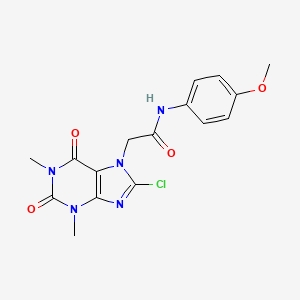![molecular formula C21H18FN4O4S- B10870335 2-(4-fluorophenyl)-4-methyl-3-oxo-5-[2-(4-sulfamoylphenyl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870335.png)
2-(4-fluorophenyl)-4-methyl-3-oxo-5-[2-(4-sulfamoylphenyl)ethyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfamoylphenyl group, and a tetrahydropyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrazolopyridine core through cyclization reactions, followed by the introduction of the fluorophenyl and sulfamoylphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques like automated synthesis and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl and sulfamoylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-4-methyl-3,6-dioxo-5-[2-(4-aminophenyl)ethyl]-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide
- 2-(4-Fluorophenyl)-4-methyl-3,6-dioxo-5-[2-(4-nitrophenyl)ethyl]-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide
Uniqueness
What sets 2-(4-FLUOROPHENYL)-4-METHYL-3,6-DIOXO-5-[2-(4-SULFAMOYLPHENYL)ETHYL]-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and sulfamoylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18FN4O4S- |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-3-oxo-5-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C21H19FN4O4S/c1-13-20-18(24-26(21(20)28)16-6-4-15(22)5-7-16)12-19(27)25(13)11-10-14-2-8-17(9-3-14)31(23,29)30/h2-9,12,27H,10-11H2,1H3,(H2,23,29,30)/p-1 |
InChI Key |
IKJJRVAITNIFNP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=CC=C(C=C3)F)C=C(N1CCC4=CC=C(C=C4)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10870258.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
![2-(1,3-benzothiazol-2-yl)-5-butyl-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10870286.png)
![1-(2-fluorophenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B10870297.png)
![2-(5-chloro-2-phenoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10870306.png)
![3-({[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10870309.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(propan-2-yl)phenyl]thiourea](/img/structure/B10870312.png)
![2-[3-(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10870314.png)
![N-Phenyl-2-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B10870319.png)
![4-nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide](/img/structure/B10870320.png)

